molecular formula C7H11NO3 B2887929 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1343350-23-1

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B2887929
CAS No.: 1343350-23-1
M. Wt: 157.169
InChI Key: CGKUBUVLQCVAKB-UHFFFAOYSA-N
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Description

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid (CAS 1343350-23-1) is a cyclopropane derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . Its structure features a cyclopropane ring—a motif of significant interest in medicinal chemistry—substituted with both a carboxylic acid and a carbamoyl functional group, making it a valuable bifunctional building block for organic synthesis and drug discovery . The cyclopropane ring is widely utilized in the design of small molecule drugs to increase metabolic stability, enhance biological activity, fix molecular conformation, and improve pharmacokinetic properties . Researchers may employ this compound as a precursor for synthesizing more complex molecules or in the development of compounds for agricultural and pharmaceutical research. The presence of multiple hydrogen bond donors and acceptors on the molecule suggests potential for forming extensive hydrogen-bonding networks, which can be exploited in crystal engineering and the development of supramolecular structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-carbamoyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUBUVLQCVAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with phosgene to introduce the carbamoyl group. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, properties, and applications:

Compound Name Substituents Key Properties Applications References
3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid 3-carbamoyl, 2,2-dimethyl Hypothetical: Expected high ring strain, hydrogen-bonding capacity Potential use in organic synthesis, drug design -
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid 3-(2,2-dichlorovinyl) Environmental persistence, degradation pathways studied Environmental analysis reference for industrial chemicals
3-(2-Cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid 3-(2-cyano-1-propenyl) Synthesized via ester intermediates (e.g., 3-formyl derivatives) Intermediate for agrochemicals (e.g., pyrethroid insecticides)
Deltamethrin precursor 3-(2,2-dibromoethenyl) Fusion enthalpy: 26.73 kJ/mol (372.2 K) Insecticide production
3-Hydrocarbylthiomethyl-2,2-dimethylcyclopropanecarboxylic acid 3-hydrocarbylthiomethyl Derived from ozonolysis and oxidation of carene derivatives Building block for ester-based pest control agents
CTPO (3-carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl) Carbamoyl-pyrrolinyl nitroxide Paramagnetic probe with light-dependent spin relaxation effects Electron spin resonance (ESR) studies, oxygen sensing in membranes

Detailed Research Findings

Functional Group Effects

  • Carbamoyl Group : In CTPO (a pyrrolinyl nitroxide), the carbamoyl group stabilizes the radical and enhances hydrogen bonding, critical for its role as a spin probe in ESR studies . This suggests analogous hydrogen-bonding networks could influence the solubility and crystallinity of this compound.
  • Halogenated Derivatives : Compounds like 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid exhibit high thermal stability (fusion enthalpy ~26.73 kJ/mol), making them suitable for insecticide formulations .

Biological Activity

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid, a compound with the molecular formula C7_7H11_{11}NO3_3, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopropane ring structure with both a carbamoyl group and a carboxylic acid group. This structural configuration contributes to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for drug development in treating infectious diseases.
  • Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Enzyme Interaction : The compound's mechanism of action may involve interactions with specific enzymes, influencing their activity and potentially leading to therapeutic outcomes in diseases such as cancer and autoimmune disorders .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with active sites on enzymes. This interaction enhances its binding affinity and influences the enzymatic activity. The strained structure of the cyclopropane ring also contributes to its reactivity, facilitating various chemical reactions that can lead to biological effects.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In a controlled experiment involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its role in modulating immune responses.
  • Enzyme Inhibition : Research focused on the compound's interaction with protein kinases revealed that it acts as an inhibitor, which could be beneficial in cancer therapy by preventing uncontrolled cell proliferation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobialAnti-inflammatoryEnzyme Inhibition
This compoundYesYesYes
2,2-DimethylcyclopropanecarboxamideLimitedNoNo
Cyclopropanecarboxylic acidNoYesLimited

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